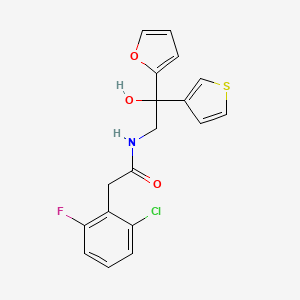

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Description

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a 2-chloro-6-fluorophenyl group, a furan-2-yl substituent, a thiophen-3-yl moiety, and a hydroxyl group on the ethylamine backbone.

- Electron-withdrawing substituents (Cl, F) on the phenyl ring, which may enhance lipophilicity and metabolic stability .

- Heterocyclic moieties (furan, thiophene), which are common in bioactive molecules for their aromatic interactions and electronic effects .

- Hydroxyl group, which could facilitate hydrogen bonding and influence pharmacokinetics .

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO3S/c19-14-3-1-4-15(20)13(14)9-17(22)21-11-18(23,12-6-8-25-10-12)16-5-2-7-24-16/h1-8,10,23H,9,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPQECJARJSDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C20H17ClFNO3

- Molecular Weight : 373.8 g/mol

- CAS Number : 2319849-66-4

The compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological receptors and pathways. Notably, it has shown potential as an antagonist for chemokine receptors, which are implicated in inflammatory responses and cancer progression.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the chemical structure significantly influence biological activity. For instance:

- The presence of halogen atoms (like chlorine and fluorine) enhances receptor binding affinity.

- Functional groups such as hydroxyl (-OH) and furan moieties contribute to improved solubility and bioavailability.

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Case Study 1: Anticancer Activity

In a study evaluating the compound's effect on human breast adenocarcinoma cells (MCF-7), it was found to induce apoptosis in a dose-dependent manner. Flow cytometry revealed increased expression of p53 and caspase-3 cleavage, indicating activation of apoptotic pathways. The IC50 value was determined to be approximately 1 µM, suggesting potent anticancer properties.

Case Study 2: Anti-inflammatory Effects

Another study assessed the compound's ability to inhibit pro-inflammatory cytokines in activated human peripheral blood mononuclear cells (PBMCs). The results demonstrated a significant reduction in IL-6 and TNF-alpha levels, with an IC50 value of 0.8 µM, highlighting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations have focused on the optimization of this compound for enhanced efficacy. Modifications to the thiophene ring have been explored to improve selectivity for specific receptors while minimizing off-target effects. These studies suggest that further structural refinements could lead to more potent derivatives suitable for clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

2-(2-Chloro-6-Fluorophenyl)-N-(2-Methoxyethyl)-N-(Thiophen-3-ylmethyl)acetamide (CAS 1797613-37-6)

- Structural Features : Retains the 2-chloro-6-fluorophenyl and thiophen-3-yl groups but replaces the hydroxy-furan-ethyl chain with 2-methoxyethyl and thiophen-3-ylmethyl substituents.

- Molecular Weight : 341.8 g/mol (vs. higher weight for the target compound due to additional furan and hydroxyl groups).

- The methoxy group may enhance solubility .

N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (CAS 442648-07-9)

- Structural Features : Shares a furan-2-yl group but incorporates a triazole-sulfanyl linkage and a propenyl substituent.

- The propenyl group may increase reactivity or metabolic susceptibility .

Hydroxy-Acetamide Derivatives

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methyl-Phenyl]-N-Methyl-Pyrazine-2-Carboxamide (Example 6, EP 3 612 519 B1)

- Structural Features : Contains a 2-hydroxy-acetyl group linked to a difluorophenyl moiety, similar to the hydroxylated acetamide in the target compound.

- Key Differences : The pyrazine-carboxamide backbone and additional fluorine atoms may enhance binding to kinase targets, as seen in oncology therapeutics. The target compound’s thiophene and furan could offer distinct electronic profiles .

rac-(2R)-2-(Dimethylamino)-N-(1-Oxo-1,2-Dihydroisoquinolin-6-yl)-2-(Thiophen-3-yl)Acetamide

- Structural Features: Shares a thiophen-3-yl group but includes a dimethylamino substituent and an isoquinolinone ring.

- The isoquinolinone moiety is associated with central nervous system activity, suggesting divergent applications compared to the target compound .

Chloroacetamide Herbicides ()

Alachlor (2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide)

- Structural Features : A simple chloroacetamide with methoxymethyl and diethylphenyl groups.

- Key Differences : Lacking heterocycles (furan/thiophene) and hydroxyl groups, alachlor is optimized for herbicidal activity through soil persistence and lipid membrane interaction. The target compound’s complexity may limit environmental stability but improve target specificity .

Research Findings and Implications

- Hydroxyl Group Impact: The target compound’s hydroxyl group may improve binding to biological targets (e.g., enzymes) compared to non-hydroxylated analogs like CAS 1797613-37-6 .

- Heterocyclic Synergy : The combination of furan and thiophene could enhance π-π stacking in receptor binding, a feature absent in simpler herbicides like alachlor .

- Chloro/Fluoro Substituents: These groups likely increase metabolic stability compared to non-halogenated analogs, as seen in fluorinated pharmaceuticals (Example 6) .

Q & A

Q. What established synthetic methodologies are used to prepare this compound?

The compound is synthesized via C-amidoalkylation reactions , where chloral hydrate or similar reagents condense with aromatic amines or acid amides. For example, chloral hydrate reacts with substituted acid amides under controlled conditions to form acetamide derivatives. Key steps include purification via column chromatography and structural validation using IR (C=O stretch: 1650–1700 cm⁻¹, NH stretch: 3200–3300 cm⁻¹) and NMR (aromatic protons: δ 6.5–8.0 ppm) .

Q. Which spectroscopic techniques are essential for structural characterization?

- IR Spectroscopy : Identifies functional groups (e.g., acetamide C=O and NH stretches).

- ¹H/¹³C NMR : Resolves aromatic substituents (fluorophenyl, thiophene, furan) and hydroxy groups. For example, thiophene protons appear as distinct multiplet signals in δ 6.5–7.5 ppm, while fluorophenyl protons show coupling patterns due to adjacent Cl/F substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Q. How should solubility and stability be evaluated for this compound?

- Solubility : Test in DMSO (polar aprotic), methanol (polar protic), and chloroform (non-polar) using saturation concentration methods.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (25–60°C), and light exposure. Monitor via HPLC to detect hydrolysis or oxidation byproducts (e.g., cleavage of the amide bond) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectral data?

Discrepancies often arise from solvent effects (e.g., deuterated vs. non-deuterated) or impurities. Solutions include:

- Repeating experiments under identical conditions.

- Cross-validating with 2D NMR techniques (HSQC, HMBC) to confirm connectivity.

- Using density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthesis yield and purity?

- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading (e.g., Lewis acids), and reaction time. For example, a central composite design can identify interactions between variables .

- Continuous-Flow Chemistry : Enhances reproducibility and reduces side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Q. How can molecular docking predict biological activity?

- Target Selection : Dock the compound into enzymes like COX-2 (for anti-inflammatory potential) using AutoDock Vina.

- Key Parameters : Calculate binding affinity (ΔG), hydrogen bonds (e.g., with Ser530 in COX-2), and steric fit. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. What methods analyze regioselectivity in electrophilic substitutions?

- Computational Modeling : Calculate Fukui indices to predict reactive sites on aromatic rings (e.g., fluorophenyl vs. thiophene).

- Experimental Probes : Perform nitration or halogenation reactions and analyze products via LC-MS/NMR. For example, preferential substitution at the thiophene 4-position may indicate electronic directing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.